molecular formula C16H18Cl2N2 B1594931 n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine CAS No. 108896-78-2

n,n'-Bis(2-chlorobenzyl)ethane-1,2-diamine

Cat. No.: B1594931
CAS No.: 108896-78-2
M. Wt: 309.2 g/mol
InChI Key: ULNAUYKDNNUELJ-UHFFFAOYSA-N
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Description

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: is a chemical compound with the molecular formula C14H13Cl2N2 It is characterized by two chlorobenzyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine typically involves the reaction of 2-chlorobenzylamine with ethane-1,2-diamine under specific conditions. The reaction can be carried out in an inert atmosphere to prevent oxidation, using a suitable solvent such as dichloromethane or ethanol. The reaction mixture is heated to a specific temperature, often around 50-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of This compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the chlorobenzyl groups.

  • Substitution: : Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: : The compound may serve as a ligand for metal ions, facilitating studies on metalloproteins and enzymes.

  • Industry: : Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal ions through its amino groups, forming stable complexes. The molecular targets and pathways involved would vary based on the context of its use, such as binding to specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine: can be compared with other similar compounds, such as N,N'-Bis(4-chlorobenzyl)ethane-1,2-diamine and N,N'-Bis(2-chlorobenzyl)hydroxylamine . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of chlorobenzyl groups and ethane-1,2-diamine backbone, which influences its reactivity and utility in various fields.

Properties

IUPAC Name

N,N'-bis[(2-chlorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,19-20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNAUYKDNNUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225088
Record name N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108896-78-2
Record name N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108896-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108896782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1,N2-Bis[(2-chlorophenyl)methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE37K4O5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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